
5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole is a synthetic organic compound characterized by the presence of a bromine atom, a tert-butyl-dimethyl-silanyloxymethyl group, and an oxazole ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole.
Bromination: The oxazole derivative is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures during the bromination process.
化学反応の分析
Types of Reactions
5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the oxazole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted oxazole derivatives can be obtained.
Oxidation Products: Oxidation of the oxazole ring can lead to the formation of oxazole N-oxides.
Reduction Products: Reduction reactions can yield reduced oxazole derivatives with different functional groups.
科学的研究の応用
5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole finds applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
作用機序
The mechanism of action of 5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-pyridine
- 5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-benzaldehyde
Uniqueness
5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical properties compared to its pyridine and benzaldehyde analogs. The oxazole ring offers different reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
(5-bromo-1,3-oxazol-2-yl)methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2Si/c1-10(2,3)15(4,5)13-7-9-12-6-8(11)14-9/h6H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCVOKHTIXXPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC=C(O1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
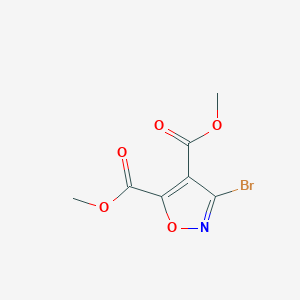

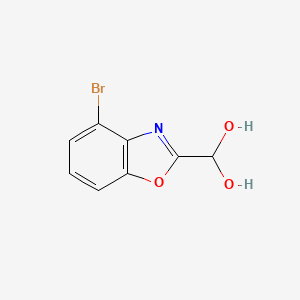
![3-Methyl-benzo[d]isoxazole-5-boronic acid](/img/structure/B8188690.png)
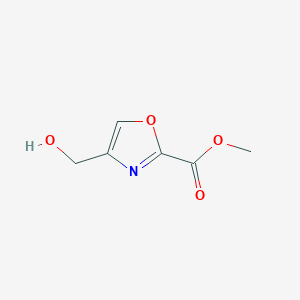
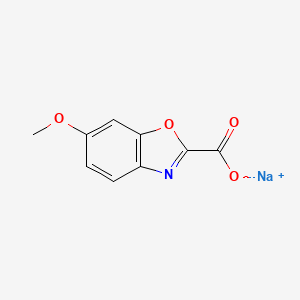


![[1,2,5]Oxadiazepane dihydrochloride](/img/structure/B8188706.png)
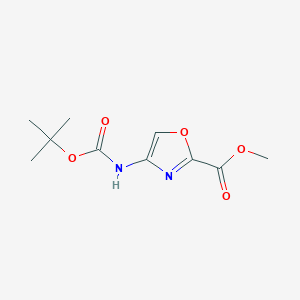
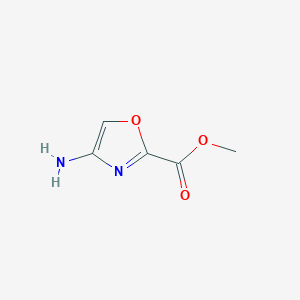

![3-Vinyl-benzo[d]isoxazole](/img/structure/B8188741.png)
![2-Methyl-4,5-dihydronaphtho[1,2-d]oxazole](/img/structure/B8188755.png)
